molecular formula C16H28O4Si B14536982 Diprop-2-en-1-yl 4,4'-(dimethylsilanediyl)dibutanoate CAS No. 62277-69-4

Diprop-2-en-1-yl 4,4'-(dimethylsilanediyl)dibutanoate

Cat. No.: B14536982
CAS No.: 62277-69-4
M. Wt: 312.48 g/mol
InChI Key: WJMWEKKALIAUIP-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate is a chemical compound known for its unique structure and properties It is an organosilicon compound, which means it contains silicon atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4’-(dimethylsilanediyl)dibutanoic acid with diprop-2-en-1-yl alcohol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield.

Industrial Production Methods

In an industrial setting, the production of Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce silane compounds.

Scientific Research Applications

Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential drug delivery agent.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in targeted drug delivery and imaging.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate exerts its effects involves its interaction with molecular targets and pathways. The silicon atoms in the compound can form stable bonds with various substrates, facilitating its incorporation into different chemical environments. This stability and reactivity make it an effective agent in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,4’-(dimethylsilanediyl)dibenzoate
  • (4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene

Uniqueness

Diprop-2-en-1-yl 4,4’-(dimethylsilanediyl)dibutanoate stands out due to its specific structural features, which confer unique reactivity and stability. Unlike some similar compounds, it can participate in a broader range of chemical reactions, making it more versatile for various applications.

Properties

CAS No.

62277-69-4

Molecular Formula

C16H28O4Si

Molecular Weight

312.48 g/mol

IUPAC Name

prop-2-enyl 4-[dimethyl-(4-oxo-4-prop-2-enoxybutyl)silyl]butanoate

InChI

InChI=1S/C16H28O4Si/c1-5-11-19-15(17)9-7-13-21(3,4)14-8-10-16(18)20-12-6-2/h5-6H,1-2,7-14H2,3-4H3

InChI Key

WJMWEKKALIAUIP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCC(=O)OCC=C)CCCC(=O)OCC=C

Origin of Product

United States

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